

"1-(4-Chloro-3-hydroxyphenyl)ethanone" in material science

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Compound of Interest

Compound Name: 1-(4-Chloro-3-hydroxyphenyl)ethanone

CAS No.: 61124-56-9

Cat. No.: B1601679

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Application Note: 1-(4-Chloro-3-hydroxyphenyl)ethanone

Advanced Functionalization & Material Science Applications[1]

Technical Profile & Chemical Identity

1-(4-Chloro-3-hydroxyphenyl)ethanone is a bifunctional aromatic building block characterized by a "push-pull" electronic structure. The electron-donating hydroxyl group (-OH) at the meta position relative to the acetyl group, combined with the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) substituents, creates a unique dipole and reactivity profile suitable for high-performance materials.

Property	Specification
CAS Number	53488-14-5
IUPAC Name	1-(4-Chloro-3-hydroxyphenyl)ethanone
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol
Appearance	White to off-white crystalline powder
Melting Point	103–104 °C
Solubility	Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
pKa (Calculated)	~7.5 (Phenolic OH)

Synthesis Protocol: Regioselective Ring Chlorination

Objective: Synthesize **1-(4-chloro-3-hydroxyphenyl)ethanone** from 3-hydroxyacetophenone with high regioselectivity, avoiding

-chlorination (side chain) or ortho-substitution (position 2).

Mechanism: The hydroxyl group activates the benzene ring at positions ortho and para. Position 4 (para to OH) is sterically favored over Position 2 (sandwiched between OH and Acetyl). The acetyl group deactivates the ring but directs meta, reinforcing substitution at Position 4 relative to itself? No, Acetyl is meta-directing, which directs to positions 3 and 5 relative to itself. However, the strong activation of the -OH group dominates the orientation. The challenge is preventing chlorination of the methyl ketone (alpha-position).

Method: Chlorination using N-Chlorosuccinimide (NCS) in a polar aprotic solvent.

Reagents & Equipment[1][2][3]

- Precursor: 3-Hydroxyacetophenone (3-HAP)
- Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

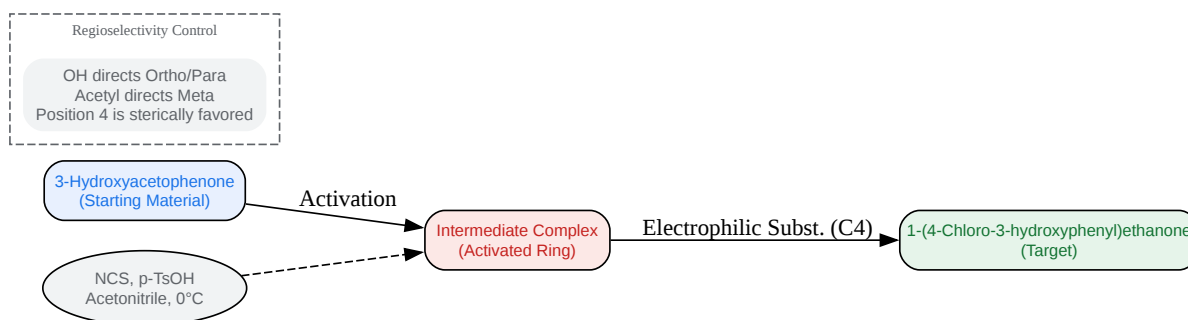
- Solvent: Acetonitrile (ACN) or DMF
- Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - promotes electrophilic aromatic substitution.

Step-by-Step Protocol

- Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in Acetonitrile (100 mL).
- Catalyst Addition: Add p-TsOH (1.7 g, 10 mmol) and stir at room temperature for 10 minutes.
- Chlorination: Cool the solution to 0–5 °C using an ice bath. Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm and over-chlorination.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.
- Quenching: Pour the reaction mixture into ice-cold water (300 mL). A precipitate should form. [\[4\]](#)
- Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.
 - Target Yield: 85–90%
 - Validation:

H NMR should show para-coupling constants or singlet patterns confirming the 1,3,4-substitution pattern.

Pathway Visualization



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Figure 1: Synthetic pathway for the regioselective chlorination of 3-hydroxyacetophenone.

Material Science Applications

A. Precursor for Poly(Arylene Ether Ketone)s (PAEKs)

This compound serves as a specialized "AB-type" monomer or a terminating agent for high-performance engineering plastics. The 4-chloro group is activated for Nucleophilic Aromatic Substitution (

) by the ortho-acetyl group (though less activated than if it were para, the electronic withdrawal is sufficient in high-temperature polymerizations).

- Utility: Introduction of pendant acetyl groups into the polymer backbone allows for post-polymerization crosslinking or functionalization.
- Protocol: Copolymerization with 4,4'-difluorobenzophenone and hydroquinone in sulfolane/ K_2CO_3 at 160–200 °C.

B. Synthesis of NLO-Active Chalcones

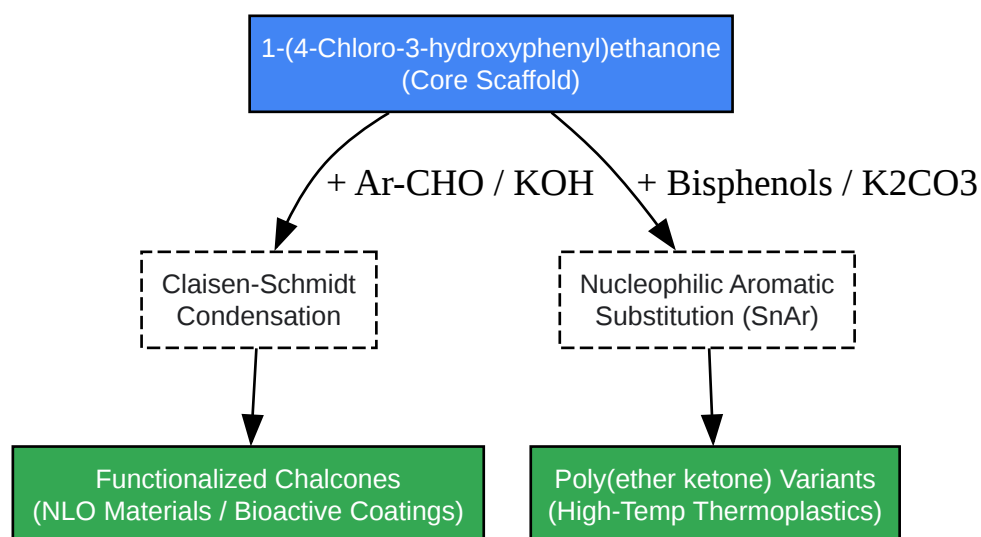
The acetyl group allows for Claisen-Schmidt condensation with aromatic aldehydes to form Chalcones (1,3-diaryl-2-propen-1-ones). These derivatives exhibit Non-Linear Optical (NLO) properties due to the extended

-conjugation and charge transfer between the electron-rich phenol and electron-poor aldehyde rings.

Protocol: Microwave-Assisted Claisen-Schmidt Condensation

- Mix: Combine **1-(4-chloro-3-hydroxyphenyl)ethanone** (1.0 equiv) and substituted benzaldehyde (1.0 equiv) in Ethanol.
- Catalyst: Add KOH (40% aq. solution, 0.5 mL).
- Irradiation: Microwave at 140 W, 80 °C for 2–5 minutes.
- Workup: Pour into ice water, acidify with dilute HCl (pH 4–5). Filter the yellow/orange solid.
- Application: The resulting chalcone is coated onto glass substrates for Second Harmonic Generation (SHG) testing.

Application Workflow Diagram



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Figure 2: Divergent application workflows for optoelectronics and polymer synthesis.

Characterization & Validation

To ensure the integrity of the material for high-precision applications, the following QC parameters must be met.

Technique	Parameter	Acceptance Criteria
HPLC	Purity (Area %)	> 98.5%
H NMR	(DMSO-d , 400 MHz)	2.55 (s, 3H, Acetyl), 10.4 (s, 1H, OH), 7.4–7.6 (m, 3H, Ar-H). Absence of -chloro signal at ~4.8 ppm.
IR Spectroscopy	Carbonyl Stretch	Strong peak at ~1680 cm ⁻¹ (Ketone)
IR Spectroscopy	Hydroxyl Stretch	Broad band at 3200–3400 cm ⁻¹
Mass Spec	[M+H] ⁺	m/z 171.0 (Cl isotope pattern observed)

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5]
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring.
- Disposal: Halogenated organic waste.

References

- Synthesis of Hydroxyacetophenones:ChemicalBook. "Synthesis methods of 3'-hydroxyacetophenone."
- Chalcone Synthesis:RJPBCS. "Synthesis and Characterization of 4-Hydroxy Chalcones."

- Material Properties:PubChem. "**1-(4-Chloro-3-hydroxyphenyl)ethanone** Compound Summary."
- Chlorination Protocols:ResearchGate. "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone" (Comparative methodology for regioselectivity).

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- 3. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process - Google Patents [patents.google.com]
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